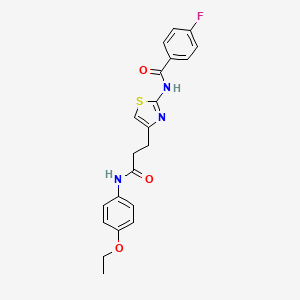

N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-ethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-2-28-18-10-7-16(8-11-18)23-19(26)12-9-17-13-29-21(24-17)25-20(27)14-3-5-15(22)6-4-14/h3-8,10-11,13H,2,9,12H2,1H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWDTPBYOQNPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with an appropriate electrophile.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole derivative and 4-fluorobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Numerous studies have investigated the pharmacological properties of thiazole derivatives, including N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide. Key findings include:

Anticancer Activity : Research indicates that thiazole derivatives can exhibit significant anticancer effects by interfering with cellular signaling pathways. For instance, compounds similar to this one have been shown to inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7), through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties : There is also evidence supporting the antimicrobial activity of thiazole derivatives. Studies utilizing turbidimetric methods have demonstrated that these compounds can effectively inhibit the growth of certain bacterial strains, potentially addressing issues related to antibiotic resistance .

Case Studies

-

Thiazole Derivatives in Cancer Treatment :

- A study evaluated a series of thiazole derivatives, including this compound, for their anticancer properties. The results showed promising cytotoxic effects against MCF7 cells, indicating potential as a chemotherapeutic agent.

- Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and the amide linkage play crucial roles in binding to the active sites of these targets, potentially inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021255-71-9)

- Structural Difference: Replaces the ethoxy group with a dimethylamino (-N(CH₃)₂) group.

- Its molecular weight (412.5 g/mol) is slightly lower due to reduced oxygen content .

- Synthesis: Similar to the target compound but uses 4-(dimethylamino)aniline instead of 4-ethoxyaniline during amide coupling .

N-(4-(3-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021228-95-4)

- Structural Difference : Substitutes the 4-fluorobenzamide with a furan-2-carboxamide and introduces a cyclohexenylethyl group.

- Impact : The furan ring may reduce steric hindrance, while the cyclohexenyl moiety enhances hydrophobicity. Molecular weight (373.5 g/mol) is lower due to the absence of fluorine and a smaller aromatic system .

Alkoxy Chain Modifications

- Ethoxy vs. Methoxy/Propoxy : Ethoxy provides moderate lipophilicity compared to methoxy (smaller) or propoxy (bulkier). For example, methoxy derivatives (e.g., , Entry 5) exhibit higher solubility in polar solvents, while propoxy variants (Entry 7) may show prolonged metabolic stability .

Thiazole Core Modifications

Sulfonamide-Thiazole Hybrids

Compounds like 4-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide () replace the fluorobenzamide with a sulfonamide group.

- The hydrazinyl group in allows further derivatization, unlike the rigid benzamide in the target compound .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Synthetic Flexibility : The target compound’s thiazole core allows modular substitutions, as seen in and , enabling tailored pharmacokinetic profiles .

- Biological Relevance: Fluorinated benzamides (e.g., ) often exhibit enhanced binding to kinases or GPCRs due to fluorine’s electronegativity. Ethoxy and dimethylamino groups may influence off-target interactions .

- Stability : Ethoxy-substituted compounds generally show better metabolic stability than methoxy analogs, as observed in sulfonamide-thiazole hybrids .

Biological Activity

N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound with potential pharmacological applications. Its unique structural features, including a thiazole ring and a fluorinated benzamide moiety, suggest that it may interact with various biological targets, making it of interest in medicinal chemistry and drug development.

- Molecular Formula : CHNOS

- Molecular Weight : 412.5 g/mol

- CAS Number : 1040641-17-5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as G protein-coupled receptors (GPCRs) and kinases. The fluorophenethylamine moiety may modulate neurotransmitter receptor activity, while the thiazole ring can facilitate hydrogen bonding with biological macromolecules, influencing various signaling pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, an analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration, suggesting potential efficacy against certain cancer types .

Kinase Inhibition

The compound belongs to a class of molecules that have been characterized as potent inhibitors of Met kinase. Substitutions in the molecular structure have been shown to enhance enzyme potency and selectivity, which is critical for developing targeted cancer therapies .

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to this compound:

- In Vivo Efficacy : In a study involving various cancer cell lines, the compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

- Pharmacokinetic Profile : The pharmacokinetic properties indicate favorable absorption and distribution characteristics, making it a candidate for further clinical trials. The compound's stability in biological systems enhances its potential as a therapeutic agent .

- Selectivity Studies : Comparisons with other kinase inhibitors revealed that this compound maintains selectivity for Met kinase over other kinases, reducing the likelihood of off-target effects .

Data Tables

Q & A

What are the optimal synthetic routes and critical reaction conditions for N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide?

Level: Basic

Methodological Answer:

The synthesis involves multi-step organic reactions, typically including:

- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, reacting α-haloketones with thioureas or thioamides .

- Step 2: Introduction of the 4-ethoxyphenylamino group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to activate the carbonyl .

- Step 3: Coupling of the 4-fluorobenzamide moiety using peptide coupling reagents (e.g., EDC/HOBt) under inert atmospheres .

Critical Conditions:

- Temperature: 0–5°C for acylations to minimize side reactions.

- Solvents: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.

- Yields: 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm connectivity of the thiazole ring (δ 7.2–7.5 ppm for aromatic protons), ethoxyphenyl group (δ 1.4 ppm for -OCH₂CH₃), and amide protons (δ 8.1–8.3 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions .

- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]⁺ at m/z 454.2) and detect impurities .

- HPLC: Purity >95% using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .

How does the compound interact with biological targets such as kinases or receptors, and what assays are suitable for evaluating this?

Level: Advanced

Methodological Answer:

- Hypothesized Targets: Structural analogs (e.g., thiazole derivatives) inhibit CDK7 (cyclin-dependent kinase 7) by binding to the ATP pocket via hydrogen bonding with the amide and fluorophenyl groups .

- Assay Design:

- Kinase Inhibition: Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant CDK7/cyclin H/MAT1 complex. IC₅₀ values are determined via dose-response curves (concentration range: 0.1–10 µM) .

- Cellular Efficacy: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ ~2.5 µM) using MTT assays. Include controls for off-target effects (e.g., siRNA knockdown of CDK7) .

How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Level: Advanced

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions: Differences in ATP concentrations (10 µM vs. 100 µM) or buffer pH (7.4 vs. 8.0) .

- Compound Stability: Degradation in DMSO stock solutions over time; validate via LC-MS before assays .

- Structural Analog Interference: Impurities in earlier synthetic batches (e.g., unreacted thiourea intermediates) .

Resolution Strategy:

Replicate assays under standardized conditions (e.g., Eurofins Panlabs protocols).

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Perform meta-analysis of structure-activity relationships (SAR) to identify critical substituents (e.g., 4-ethoxy group enhances solubility vs. 4-chloro) .

What computational approaches predict the compound’s binding modes and pharmacokinetic properties?

Level: Advanced

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model interactions with CDK7 (PDB: 5FIO). Key residues: Lys41 (H-bond with amide), Val94 (hydrophobic contact with fluorophenyl) .

- MD Simulations (GROMACS): Assess binding stability over 100 ns; RMSD <2.0 Å indicates stable docking .

- ADMET Prediction (SwissADME):

- LogP: 3.2 (optimal for blood-brain barrier penetration).

- CYP3A4 Inhibition Risk: High (requires in vitro validation) .

How can the compound’s metabolic stability be improved without compromising activity?

Level: Advanced

Methodological Answer:

- Structural Modifications:

- Replace the ethoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .

- Introduce methyl groups on the thiazole ring to block hydroxylation .

- Prodrug Strategy: Convert the amide to a tert-butyl carbamate, improving plasma stability while maintaining target engagement .

- In Vitro Testing: Use hepatocyte microsomes (human/rat) to measure t₁/₂. Aim for t₁/₂ >60 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.